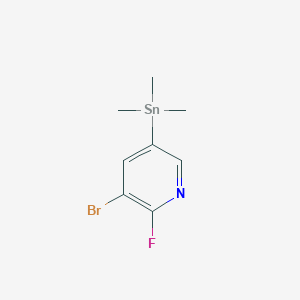
3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine: is an organotin compound that features a pyridine ring substituted with bromine, fluorine, and a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine typically involves the stannylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed stannylation reaction, where 3-Bromo-2-fluoropyridine is reacted with trimethyltin chloride in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The trimethylstannyl group in 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine can undergo substitution reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions: This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can react with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts in cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed:
Scientific Research Applications
Chemistry:
Synthetic Intermediates: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The trimethylstannyl group can be used for bioconjugation reactions, allowing the attachment of the pyridine ring to biomolecules for imaging or therapeutic purposes.
Medicine:
Drug Development: The unique reactivity of 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine makes it a valuable intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: This compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine is primarily based on its ability to participate in cross-coupling reactions. The palladium-catalyzed cross-coupling mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the trimethylstannyl group and reductive elimination to form the new carbon-carbon bond .
Comparison with Similar Compounds
3-Bromo-2-fluoro-5-nitropyridine: This compound features a nitro group instead of a trimethylstannyl group and is used in different synthetic applications.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: This compound has a boronic acid group and is used in Suzuki-Miyaura coupling reactions.
Uniqueness: The presence of the trimethylstannyl group in 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine provides unique reactivity, particularly in cross-coupling reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
697300-74-6 |
|---|---|
Molecular Formula |
C8H11BrFNSn |
Molecular Weight |
338.79 g/mol |
IUPAC Name |
(5-bromo-6-fluoropyridin-3-yl)-trimethylstannane |
InChI |
InChI=1S/C5H2BrFN.3CH3.Sn/c6-4-2-1-3-8-5(4)7;;;;/h2-3H;3*1H3; |
InChI Key |
IGSXRFCOKVNNTB-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC(=C(N=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















